Strontium tetramethylheptanedionate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

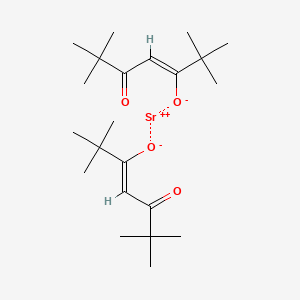

strontium;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C11H20O2.Sr/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;/h2*7,12H,1-6H3;/q;;+2/p-2/b2*8-7-; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQTMVGGQTAPQJQ-ATMONBRVSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Sr+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.[Sr+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H38O4Sr | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Strontium Tetramethylheptanedionate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strontium tetramethylheptanedionate, formally known as strontium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) and commonly abbreviated as Sr(tmhd)₂, is a metal-organic compound that has garnered significant interest in various scientific and industrial fields. Its utility primarily stems from its volatility and thermal stability, which make it an excellent precursor for Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD). These techniques are crucial for the fabrication of strontium-containing thin films, which are integral components in advanced electronic and optical devices. This technical guide provides a comprehensive overview of the synthesis and detailed characterization of Sr(tmhd)₂.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of a strontium source with 2,2,6,6-tetramethyl-3,5-heptanedione (Htmhd). While various strontium precursors can be employed, a common and effective method involves the use of strontium bis(trimethylsilyl)amide, [Sr{N(SiMe₃)₂}₂(THF)₂], due to its high reactivity and the clean nature of the reaction byproducts.

Experimental Protocol: Synthesis via Strontium Bis(trimethylsilyl)amide

This protocol outlines a general procedure for the synthesis of Sr(tmhd)₂.

Materials:

-

Strontium bis(trimethylsilyl)amide [Sr{N(SiMe₃)₂}₂(THF)₂]

-

2,2,6,6-tetramethyl-3,5-heptanedione (Htmhd)

-

Anhydrous hexane (B92381)

-

Anhydrous toluene (B28343)

-

Inert atmosphere (e.g., nitrogen or argon) glovebox and Schlenk line

Procedure:

-

Reaction Setup: All manipulations should be carried out under a strict inert atmosphere to prevent the reaction of the moisture- and air-sensitive strontium precursor. In a glovebox, add strontium bis(trimethylsilyl)amide to a Schlenk flask.

-

Dissolution: Add anhydrous hexane to the Schlenk flask to dissolve the strontium precursor.

-

Ligand Addition: In a separate flask, dissolve 2,2,6,6-tetramethyl-3,5-heptanedione (2 equivalents) in anhydrous hexane.

-

Reaction: Slowly add the Htmhd solution to the stirred solution of the strontium precursor at room temperature. The reaction is typically stirred for several hours to ensure completion. The reaction progress can be monitored by observing the formation of a precipitate.

-

Isolation of Product: After the reaction is complete, the volatile byproducts and solvent are removed under vacuum. The resulting solid is the crude this compound.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as toluene or hexane, at low temperatures (e.g., -20 °C).

-

Drying: The purified crystals are isolated by filtration and dried under vacuum to yield the final product.

Logical Workflow for Synthesis

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and properties of the synthesized Sr(tmhd)₂. The following techniques are commonly employed.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₂H₃₈O₄Sr | [1][2] |

| Molecular Weight | 454.15 g/mol | [1][2] |

| Appearance | White to light yellow powder | [3] |

| Melting Point | Anhydrous: 210 °C; Hydrate: 200-203 °C (decomposes) | [3][4] |

| CAS Number | Anhydrous: 36830-74-7; Hydrate: 199445-30-2 | [3][4] |

Spectroscopic Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of Sr(tmhd)₂.

-

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the tmhd ligand. The spectrum of a heteroleptic strontium complex containing the tmhd ligand shows a characteristic singlet for the methine proton (β-CH) of the tmhd ligand at approximately δ 5.83 ppm.[5] The tert-butyl protons appear as a singlet at around δ 1.34 ppm.[5]

-

¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon framework. For a heteroleptic Sr(tmhd)₂ complex, characteristic signals are observed for the carbonyl carbon, the methine carbon, and the carbons of the tert-butyl groups.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve a small amount of the synthesized Sr(tmhd)₂ in a suitable deuterated solvent (e.g., C₆D₆ or CDCl₃).

-

Data Acquisition: Record the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

-

Data Analysis: Process the spectra to determine chemical shifts, coupling constants, and integration values to confirm the structure of the compound.

2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation. The FTIR spectrum of Sr(tmhd)₂ is characterized by strong absorption bands corresponding to the C=O and C=C stretching vibrations of the coordinated β-diketonate ligand.

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and compare them with literature values for metal β-diketonates to confirm the coordination of the tmhd ligand to the strontium center.

3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For Sr(tmhd)₂, techniques like Electron Ionization (EI) or Electrospray Ionization (ESI) can be employed to confirm the mass of the molecular ion and to study its fragmentation pathways.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a solution of the sample into the mass spectrometer.

-

Ionization: Ionize the sample using an appropriate technique (e.g., EI or ESI).

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Thermal Analysis

1. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is crucial for determining the thermal stability and volatility of Sr(tmhd)₂, which are key properties for its application as a MOCVD/ALD precursor. The TGA of heteroleptic strontium complexes containing the tmhd ligand has shown significant mass loss in the temperature range of 25 to 315 °C.[5]

2. Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine melting points, phase transitions, and decomposition temperatures.

Experimental Protocol: Thermal Analysis (TGA/DSC)

-

Sample Preparation: Place a small, accurately weighed amount of the Sr(tmhd)₂ sample into a TGA/DSC pan.

-

Data Acquisition: Heat the sample at a controlled rate under a specific atmosphere (e.g., nitrogen or air) and record the mass loss (TGA) and heat flow (DSC) simultaneously.

-

Data Analysis: Analyze the TGA curve to determine the onset of decomposition and the percentage of residual mass. Analyze the DSC curve to identify the melting point and other thermal events.

Logical Relationship of Characterization Techniques

Caption: A diagram showing the logical relationship between different analytical techniques used for the characterization of this compound.

Conclusion

The synthesis and thorough characterization of this compound are critical for its successful application as a precursor in advanced material fabrication. This guide has provided a detailed overview of a common synthetic route and the essential analytical techniques required to verify the structure, purity, and thermal properties of Sr(tmhd)₂. By following these protocols, researchers and professionals can ensure the quality and reliability of this important metal-organic compound for their specific applications.

References

- 1. strem.com [strem.com]

- 2. Strontium(II) bis(2,2,6,6-tetramethyl-3,5-heptanedionate) | Sr(PMHD)2 | C22H38O4Sr - Ereztech [ereztech.com]

- 3. Strontium (II) 2,2,6,6-tetramethyl-3,5-heptanedionate Hydrate - ProChem, Inc. [prochemonline.com]

- 4. This compound anhydrous, 99.9 trace metals 36830-74-7 [sigmaaldrich.com]

- 5. Synthesis and Crystal Structures of New Strontium Complexes with Aminoalkoxy and β-Diketonato Ligands - PMC [pmc.ncbi.nlm.nih.gov]

physicochemical properties of Strontium tetramethylheptanedionate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of Strontium tetramethylheptanedionate, a key precursor in materials science and potentially in pharmaceutical development. This document details its chemical identity, structural characteristics, thermal properties, and spectroscopic data, supported by experimental methodologies.

Chemical Identity and Physical Properties

This compound, also known as Strontium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) or Sr(tmhd)₂, is a metal-organic compound. It is available in both anhydrous and hydrated forms. The anhydrous form is a light yellow powder, while the dihydrate is a white solid.[1][2] It is generally insoluble in water but shows solubility in some organic solvents.[1]

Table 1: Chemical Identifiers for this compound

| Identifier | Anhydrous Form | Hydrated Form (dihydrate) |

| IUPAC Name | Strontium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) | Strontium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) dihydrate |

| Synonyms | Sr(tmhd)₂, Strontium-DPM, Bis(dipivaloylmethanato)strontium(II) | Sr(tmhd)₂·2H₂O |

| CAS Number | 36830-74-7 | 314075-42-8[2] |

| Molecular Formula | C₂₂H₃₈O₄Sr | C₂₂H₃₈O₄Sr · 2H₂O[2] |

| Molecular Weight | 454.15 g/mol | 490.19 g/mol [2] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Notes |

| Melting Point | 160 °C (dec.) (dihydrate)[2]; 200-203 °C (anhydrous)[1]; 210 °C (anhydrous) | A range of melting points are reported, likely due to differences in purity and analytical methods. The dihydrate decomposes upon melting. |

| Boiling Point | 250 °C (dec.)[1]; 230 °C / 0.7 mmHg (sublimes)[3] | The compound tends to decompose at higher temperatures. Sublimation is a common purification method. |

| Solubility | Insoluble in water.[1] Soluble in acids. Slightly soluble in alcohol.[4] | Solubility in organic solvents like THF, hexane, and toluene (B28343) is expected but quantitative data is limited. |

| Appearance | Light yellow powder (anhydrous)[1]; White solid (dihydrate)[2] |

Structural Information

The crystal structure of the unadducted, homoleptic this compound has been reported to be a trimer in the solid state. This oligomerization is a common feature for alkaline earth β-diketonate complexes, arising from the tendency of the large strontium cation to achieve a higher coordination number.

Experimental Protocols

Synthesis of this compound (General Procedure)

Materials:

-

Strontium source (e.g., strontium hydroxide, strontium carbonate)

-

2,2,6,6-tetramethyl-3,5-heptanedione (Htmhd)

-

An appropriate solvent (e.g., hexane, toluene)

-

A base (if starting from Htmhd, e.g., ammonia (B1221849) or an amine)

General Steps:

-

Deprotonation of the Ligand: 2,2,6,6-tetramethyl-3,5-heptanedione is a weak acid. It is typically deprotonated using a suitable base to form the tetramethylheptanedionate anion.

-

Reaction with Strontium Salt: The strontium source is then introduced to the solution containing the ligand anion. The reaction mixture is typically stirred at room temperature or with gentle heating for several hours to facilitate the formation of the strontium complex.

-

Isolation and Purification: The resulting this compound can be isolated by filtration or by removal of the solvent under vacuum. Purification can be achieved by recrystallization from a suitable organic solvent or by sublimation.

Thermal Analysis: TGA and DSC

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for determining the thermal stability and volatility of this compound, which are critical parameters for its application as a precursor in Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD).

Typical TGA Experimental Parameters:

-

Heating Rate: 10 °C/min

-

Atmosphere: Inert (e.g., Nitrogen) or Oxidizing (e.g., Air)

-

Temperature Range: Typically from room temperature to 600-800 °C.

The TGA curve for this compound is expected to show a single-step or multi-step decomposition, indicating the loss of the organic ligands and the formation of a strontium-containing residue (e.g., strontium oxide or strontium carbonate, depending on the atmosphere). The onset of decomposition provides an indication of its thermal stability.

Typical DSC Experimental Parameters:

-

Heating Rate: 5-10 °C/min

-

Atmosphere: Inert (e.g., Nitrogen)

The DSC curve will show endothermic peaks corresponding to melting and vaporization, and potentially exothermic peaks related to decomposition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the identity and purity of the synthesized compound.

Typical NMR Experimental Parameters:

-

Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated benzene (B151609) (C₆D₆).

-

Spectrometer: 300-500 MHz.

Expected ¹H NMR Spectral Features: The ¹H NMR spectrum of the tetramethylheptanedionate ligand is characterized by two main signals:

-

A singlet with a large integration value corresponding to the protons of the tert-butyl groups.

-

A singlet with a lower integration value corresponding to the methine proton (-CH=) in the center of the β-diketonate backbone.

Expected ¹³C NMR Spectral Features: The ¹³C NMR spectrum will show characteristic signals for the carbonyl carbons, the methine carbon, the quaternary carbons of the tert-butyl groups, and the methyl carbons of the tert-butyl groups.

Applications

This compound is primarily used as a precursor for the deposition of strontium-containing thin films via Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD). These thin films have applications in:

-

High-k dielectrics: For use in dynamic random-access memories (DRAMs) and other microelectronic devices.

-

Ferroelectrics: Materials like strontium bismuth tantalate (SBT) and lead zirconate titanate (PZT) doped with strontium.

-

Superconductors: In the manufacturing of high-temperature superconductors.

The choice of precursor is critical for these applications, requiring good thermal stability to prevent premature decomposition and sufficient volatility for efficient transport to the substrate.

Safety and Handling

This compound should be handled in a well-ventilated area, preferably in a fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. It is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[1]

References

- 1. Strontium (II) 2,2,6,6-tetramethyl-3,5-heptanedionate Hydrate - ProChem, Inc. [prochemonline.com]

- 2. Strontium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) 98 314075-42-8 [sigmaaldrich.com]

- 3. BIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)STRONTIUM(II) | 36830-74-7 [chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Physicochemical Properties and Structural Analysis of Strontium Tetramethylheptanedionate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Strontium-based materials are utilized in a wide array of applications, including ferroelectric random-access memories (FeRAM), high-permittivity capacitors, and electroluminescent devices. The synthesis of these materials often employs Metal-Organic Chemical Vapor Deposition (MOCVD), a technique that relies on volatile and thermally stable precursor compounds. Strontium tetramethylheptanedionate is one such precursor, valued for its potential volatility and ability to decompose cleanly to form strontium oxide or other strontium-containing phases.

Understanding the crystal structure and physicochemical properties of Sr(tmhd)₂ is paramount for optimizing its use as a precursor. The arrangement of the ligands around the central strontium atom influences its volatility, thermal stability, and reactivity, all of which are critical parameters for MOCVD process control. This guide collates the available information on this compound to facilitate further research and development.

Physicochemical Properties

This compound is commercially available in both anhydrous and hydrated forms. The properties of these forms are summarized below.

Table 1: General Physicochemical Properties of this compound

| Property | Anhydrous Form | Dihydrate Form |

| Synonyms | Strontium bis(2,2,6,6-tetramethyl-3,5-heptanedionate), Sr(tmhd)₂, Strontium dipivaloylmethanate | Strontium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) dihydrate, Sr(tmhd)₂·2H₂O |

| CAS Number | 36830-74-7 | 314075-42-8[1] |

| Molecular Formula | C₂₂H₃₈O₄Sr | C₂₂H₃₈O₄Sr·2H₂O |

| Molecular Weight | 454.15 g/mol | 490.19 g/mol [1] |

| Appearance | Solid | Solid |

| Melting Point | 210 °C | 160 °C (decomposes)[1] |

Structural Information

A definitive, publicly available single-crystal X-ray diffraction structure for the unsolvated, homoleptic this compound complex, Sr(tmhd)₂, has not been identified in the current body of scientific literature. Homoleptic strontium complexes with β-diketonate ligands often exhibit a tendency to polymerize or form adducts with solvent molecules due to the large ionic radius of the strontium atom and its preference for higher coordination numbers. This inherent characteristic may contribute to the difficulty in isolating and crystallizing the simple Sr(tmhd)₂ monomer.

Research has been more successful in characterizing heteroleptic strontium complexes, where the coordination sphere of the strontium ion is satisfied by a combination of tmhd and other ligands, such as aminoalkoxides. These studies have yielded dimeric and trimeric structures, providing insight into the coordination chemistry of strontium with the tmhd ligand.

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of this compound involves the reaction of a strontium source with the β-diketone ligand, 2,2,6,6-tetramethyl-3,5-heptanedione (Htmhd).

-

dot

Caption: General workflow for the synthesis of this compound.

Methodology:

-

Reaction Setup: A solution of 2,2,6,6-tetramethyl-3,5-heptanedione in an appropriate anhydrous solvent (e.g., hexane (B92381) or THF) is prepared in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Strontium Source: A stoichiometric amount of a suitable strontium source, such as strontium hydride (SrH₂) or another reactive strontium salt, is added portion-wise to the stirred ligand solution.

-

Reaction: The reaction mixture is stirred at room temperature for several hours to ensure complete reaction. The progress of the reaction can be monitored by observing the cessation of gas evolution (if any) or by analytical techniques such as thin-layer chromatography.

-

Isolation of Crude Product: Upon completion of the reaction, the mixture is filtered to remove any insoluble byproducts. The solvent is then removed from the filtrate under reduced pressure to yield the crude this compound product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent or by sublimation under high vacuum.

Characterization

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the crystal structure of a compound. Although a structure for unsolvated Sr(tmhd)₂ is not publicly available, the general workflow for such an analysis is presented below.

-

dot

Caption: Standard workflow for Single-Crystal X-ray Diffraction analysis.

Methodology:

-

Crystal Growth: Single crystals suitable for SCXRD are typically grown by slow evaporation of a saturated solution of the compound, slow cooling of a hot saturated solution, or vapor diffusion.

-

Data Collection: A suitable crystal is mounted on a goniometer head and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.

-

Data Processing: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections. Corrections for factors such as absorption are applied.

-

Structure Solution and Refinement: The processed data are used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. The structural model is then refined to obtain the best possible fit to the experimental data.

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for evaluating the suitability of Sr(tmhd)₂ as a MOCVD precursor.

Table 2: Typical Parameters for Thermal Analysis of Sr(tmhd)₂

| Parameter | Description | Typical Conditions |

| Technique | Thermogravimetric Analysis (TGA) | Measures mass change as a function of temperature. |

| Heating Rate | The rate at which the sample temperature is increased. | 5-20 °C/min |

| Atmosphere | The gas surrounding the sample during analysis. | Inert (N₂, Ar) or reactive (O₂, air) |

| Temperature Range | The start and end temperatures of the analysis. | Ambient to 600-800 °C |

| Technique | Differential Scanning Calorimetry (DSC) | Measures the heat flow into or out of a sample as a function of temperature. |

| Heating Rate | The rate at which the sample temperature is increased. | 5-20 °C/min |

| Atmosphere | The gas surrounding the sample during analysis. | Inert (N₂, Ar) |

| Temperature Range | The start and end temperatures of the analysis. | Ambient to 300-400 °C |

Potential Signaling Pathways and Applications

This compound is not directly involved in biological signaling pathways. Its primary application lies in the field of materials science as a precursor for MOCVD.

-

dot

Caption: Logical workflow of the MOCVD process using Sr(tmhd)₂.

The volatile Sr(tmhd)₂ is transported into a reaction chamber where it thermally decomposes on a heated substrate to form a thin film of a strontium-containing material, such as strontium titanate (SrTiO₃) or strontium barium niobate (SBN).

Conclusion

This compound is a compound of considerable interest for the fabrication of advanced materials. While a detailed crystal structure of the unsolvated species remains elusive in the public domain, this guide has summarized the available physicochemical data for its hydrated forms and outlined the standard methodologies for its synthesis and characterization. Further research, particularly focused on obtaining single crystals of the anhydrous form, is necessary to fully elucidate its structural characteristics and to further optimize its application as a precursor in MOCVD and other deposition techniques.

References

In-Depth Technical Guide to the Thermal Stability of Strontium Tetramethylheptanedionate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of Strontium tetramethylheptanedionate, a key precursor in various chemical vapor deposition and solution-based synthesis processes. Understanding the thermal behavior of this compound is critical for optimizing process parameters and ensuring the formation of high-quality strontium-containing thin films and nanomaterials. This document details the experimental protocols for thermal analysis, presents quantitative data on its decomposition, and visualizes the analytical workflow.

Quantitative Thermal Analysis Data

The thermal stability of this compound (Sr(tmhd)₂) and its adducts is typically investigated using thermogravimetric analysis (TGA). TGA measures the change in mass of a sample as a function of temperature, providing precise information about decomposition temperatures and the nature of the resulting residues.

| Complex | Temperature Range (°C) | Mass Loss (%) | Description | Residual Mass (%) |

| Sr(tmgeH)(tmhd)₂ | 110 - 260 | 25 | Initial decomposition step, likely involving the loss of the ancillary ligand. | 12 |

| 260 - 400 | 63 | Decomposition of the remaining strontium-containing species. | ||

| [Sr(mee)(tmhd)₂]₂ | 110 - 260 | 25 | Initial decomposition step. | 8 |

| 260 - 400 | 67 | Major decomposition phase. |

Data sourced from a study on mononuclear strontium complexes with polyether and β-diketonato ligands.

Experimental Protocols for Thermal Analysis

The following section outlines a standard experimental protocol for conducting thermogravimetric analysis (TGA) on this compound.

Instrumentation and Sample Preparation

-

Instrument: A calibrated thermogravimetric analyzer (TGA) capable of operating up to at least 600°C is required. The instrument should be equipped with a high-precision microbalance.

-

Sample Pans: Platinum or alumina (B75360) crucibles are recommended to avoid any reaction with the sample at elevated temperatures.

-

Sample Preparation: A small amount of the this compound sample (typically 5-10 mg) is accurately weighed and placed into the TGA crucible.

TGA Measurement Parameters

-

Atmosphere: The analysis is typically performed under an inert atmosphere to prevent oxidation. High-purity nitrogen or argon gas is flowed through the furnace at a constant rate (e.g., 20-50 mL/min).

-

Temperature Program:

-

An initial isothermal step at a low temperature (e.g., 30°C) for a few minutes to allow the furnace to stabilize.

-

A linear heating ramp at a controlled rate (e.g., 10°C/min) to the final temperature (e.g., 600°C).

-

A final isothermal step at the maximum temperature may be included to ensure complete decomposition.

-

-

Data Collection: The mass of the sample is continuously recorded as a function of temperature and time.

Data Analysis

The resulting TGA curve (a plot of mass versus temperature) is analyzed to determine:

-

Onset Decomposition Temperature: The temperature at which significant mass loss begins.

-

Decomposition Steps: The number of distinct mass loss events, indicating a multi-step decomposition process.

-

Percentage Mass Loss: The amount of mass lost at each decomposition step.

-

Residual Mass: The percentage of the initial mass remaining at the end of the experiment, which provides information about the composition of the final residue (e.g., strontium oxide or carbonate).

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for the thermal stability analysis of this compound using Thermogravimetric Analysis.

Caption: Workflow for Thermogravimetric Analysis of this compound.

Navigating the Solubility Landscape of Strontium Tetramethylheptanedionate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Strontium Tetramethylheptanedionate

This compound is a coordination complex consisting of a central strontium atom bonded to two bulky organic ligands, 2,2,6,6-tetramethyl-3,5-heptanedionate. This structure imparts properties that are advantageous for MOCVD, such as sufficient volatility and thermal stability. The compound can exist in both anhydrous and hydrated forms, which may influence its solubility. The choice of solvent is critical for dissolving the precursor for delivery into the MOCVD reactor or for use in other solution-based deposition techniques.

Qualitative Solubility Profile

While quantitative data is scarce, the general behavior of metal β-diketonate complexes provides insight into the expected solubility of Sr(tmhd)₂. These types of compounds are generally characterized by:

-

Low Polarity: The bulky, nonpolar alkyl groups of the tmhd ligand dominate the molecular surface, leading to overall low polarity.

-

"Like Dissolves Like": Consequently, Sr(tmhd)₂ is expected to be insoluble in polar solvents like water . Several product data sheets confirm its insolubility in water.

-

Good Solubility in Nonpolar and Moderately Polar Organic Solvents: Based on the behavior of similar MOCVD precursors, Sr(tmhd)₂ is anticipated to be soluble in a range of organic solvents.[1] A related class of metal-organic precursors are known to be soluble in hydrocarbons and ethers such as hexane, toluene, diethyl ether, and tetrahydrofuran (B95107) (THF).[1]

It is crucial for researchers to experimentally verify the solubility in their specific solvent of interest, as subtle differences in compound structure and purity, as well as the presence of water, can significantly impact solubility.

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., in g/L or mol/L) for this compound in various organic solvents. This highlights a notable gap in the publicly available physicochemical data for this important precursor. The absence of this data necessitates that researchers and engineers determine it empirically for their specific applications. The following section provides a detailed experimental protocol for this purpose.

Experimental Protocol for Determining Solubility

The following is a general procedure for determining the solubility of a solid compound like this compound in an organic solvent using the gravimetric method. This method is straightforward and relies on the accurate measurement of mass.[2][3][4]

4.1. Materials and Equipment

-

This compound (anhydrous or hydrated, as required)

-

Selected organic solvent(s) (high purity, anhydrous)

-

Analytical balance (accurate to at least 0.1 mg)

-

Vials or flasks with airtight seals

-

Magnetic stirrer and stir bars or a shaker

-

Constant temperature bath or incubator

-

Syringe filters (chemically compatible with the solvent, with a pore size of e.g., 0.22 µm)

-

Pre-weighed, dry collection vials

-

Vacuum oven or desiccator

4.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Place the vial in a constant temperature bath set to the desired experimental temperature.

-

Stir or agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The time required may need to be determined empirically.

-

-

Sample Collection:

-

Once equilibrium is established, stop the agitation and allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant (the clear solution above the solid) using a syringe fitted with a compatible filter. This step is crucial to remove any undissolved particles.

-

-

Solvent Evaporation:

-

Dispense the filtered solution into a pre-weighed, dry collection vial.

-

Record the exact weight of the vial with the solution.

-

Evaporate the solvent from the vial. This can be done in a fume hood, and the final traces of solvent should be removed in a vacuum oven at a temperature below the decomposition point of the compound, or in a desiccator.

-

-

Mass Determination and Calculation:

-

Once the solvent is completely removed and the vial has cooled to room temperature in a desiccator, weigh the vial containing the dried solute.

-

The solubility can be calculated using the following formulas:

-

Mass of dissolved solute (g): (Weight of vial + solute) - (Weight of empty vial)

-

Mass of solvent (g): (Weight of vial + solution) - (Weight of vial + solute)

-

Solubility ( g/100 g solvent): (Mass of dissolved solute / Mass of solvent) * 100

-

To express solubility in g/L, the density of the solvent at the experimental temperature is required.

-

-

4.3. Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and the chosen solvents for specific handling and disposal information.

Logical Workflow for Solvent Selection and Solubility Determination

The following diagram illustrates a systematic approach to selecting a suitable solvent and determining the solubility of this compound.

Caption: Workflow for solvent selection and solubility determination.

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its use in MOCVD and other advanced material fabrication processes. While specific quantitative data is not widely published, a qualitative understanding based on its chemical structure suggests good solubility in nonpolar to moderately polar organic solvents and insolubility in water. This guide provides a robust, general experimental protocol for researchers to accurately determine the solubility of Sr(tmhd)₂ in their solvents of choice. The provided logical workflow offers a systematic approach to solvent screening and quantitative analysis, enabling informed decisions for process development. Further research to populate a public database with quantitative solubility data for this and other MOCVD precursors would be of great benefit to the scientific community.

References

molecular formula and weight of Strontium tetramethylheptanedionate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of strontium tetramethylheptanedionate, a metal-organic compound with applications in materials science and as a precursor for the deposition of strontium-containing thin films. This document details its chemical properties, a representative synthesis protocol, and its molecular characteristics.

Core Properties of this compound

This compound, also known as bis(2,2,6,6-tetramethyl-3,5-heptanedionato)strontium or Sr(TMHD)₂, is a coordination complex. It is available in both anhydrous and hydrated forms. The quantitative properties of both are summarized below.

| Property | Anhydrous this compound | This compound Dihydrate |

| Molecular Formula | C₂₂H₃₈O₄Sr[1][2] | Sr(C₁₁H₁₉O₂)₂ · 2H₂O[3] |

| Molecular Weight | 454.15 g/mol [1] | 490.19 g/mol [3] |

| Synonyms | Sr(TMHD)₂, Strontium bis(dipivoylmethanate) | Sr(TMHD)₂ · 2H₂O |

| CAS Number | 36830-74-7[2] | 314075-42-8[3] |

| Appearance | Solid | Solid |

| Melting Point | 210 °C | 160 °C (decomposes) |

Synthesis of this compound: A Representative Protocol

The synthesis of this compound typically involves the reaction of a strontium precursor with the β-diketone ligand, 2,2,6,6-tetramethyl-3,5-heptanedione (tmhdH). The following is a general experimental protocol based on the synthesis of similar heteroleptic strontium complexes.[4][5]

Objective: To synthesize this compound via a substitution reaction.

Materials:

-

Strontium bis(trimethylsilyl)amide [Sr{N(SiMe₃)₂}₂] or another suitable strontium precursor

-

2,2,6,6-tetramethyl-3,5-heptanedione (tmhdH)

-

Anhydrous hexane (B92381) or toluene (B28343) (solvent)

-

Standard Schlenk line and glassware for inert atmosphere synthesis

-

Magnetic stirrer and hotplate

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Preparation of Reactants: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the strontium precursor in anhydrous hexane. In a separate flask, prepare a solution of 2,2,6,6-tetramethyl-3,5-heptanedione in anhydrous hexane.

-

Reaction: Slowly add the tmhdH solution dropwise to the stirred solution of the strontium precursor at room temperature.

-

Reaction Monitoring: Allow the reaction mixture to stir for several hours (e.g., 12-15 hours) at room temperature to ensure complete reaction.

-

Product Isolation: After the reaction is complete, any precipitate formed is removed by filtration under an inert atmosphere. The filtrate, containing the dissolved product, is collected.

-

Solvent Removal: The solvent is removed from the filtrate in vacuo using a rotary evaporator to yield the crude product as a solid.

-

Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent, such as toluene, at low temperatures (e.g., -30 °C) to obtain X-ray quality crystals.

-

Characterization: The final product should be characterized using techniques such as Fourier Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and elemental analysis to confirm its identity and purity.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Applications in Research and Development

While specific signaling pathways involving this compound are not well-documented, the broader applications of strontium compounds are of significant interest in biomedical research. Strontium, being chemically similar to calcium, has been investigated for its role in bone metabolism.[6][7] It has the dual effect of stimulating bone formation and inhibiting bone resorption, making it a therapeutic agent for osteoporosis.[6][8]

In dentistry, strontium-containing materials are used for their ability to promote enamel remineralization, reduce dentin hypersensitivity, and enhance the radiopacity of dental composites.[6][7] The substitution of calcium with strontium in bioactive glasses and hydroxyapatite (B223615) coatings for implants has been shown to improve their mechanical and biological properties, promoting better osseointegration.[6][9] this compound, as a precursor for depositing strontium-containing films, can be a valuable tool in the development of such advanced biomaterials.

References

- 1. scbt.com [scbt.com]

- 2. pschemicals.com [pschemicals.com]

- 3. 双(2,2,6,6-四甲基-3,5-庚二酮酸)锶 二水合物 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Synthesis of new heteroleptic strontium complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis and Crystal Structures of New Strontium Complexes with Aminoalkoxy and β-Diketonato Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Applications of Bioactive Strontium Compounds in Dentistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Advanced applications of strontium-containing biomaterials in bone tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 9. research.aston.ac.uk [research.aston.ac.uk]

In-Depth Technical Guide: Anhydrous Strontium Tetramethylheptanedionate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of anhydrous Strontium tetramethylheptanedionate, a key precursor in modern materials science. The document details its chemical and physical properties, provides a thorough synthesis protocol, and explores its primary application in Metal-Organic Chemical Vapor Deposition (MOCVD) for the fabrication of strontium-containing thin films. This guide is intended to serve as a vital resource for researchers and professionals engaged in the development of advanced electronic and optical materials.

Chemical and Physical Properties

Anhydrous this compound, with the chemical formula Sr(C₁₁H₁₉O₂)₂, is a metal-organic compound widely utilized as a precursor for strontium-based materials. Its CAS number is 36830-74-7.

Table 1: Physical and Chemical Properties of Anhydrous this compound

| Property | Value | Reference |

| CAS Number | 36830-74-7 | |

| Molecular Formula | C₂₂H₃₈O₄Sr | |

| Molecular Weight | 454.15 g/mol | |

| Appearance | White crystalline solid | |

| Melting Point | 200-203 °C | [1] |

| Decomposition Temperature | 250 °C | [1] |

| Sublimation Temperature | 230 °C at 0.7 mmHg | [2] |

Synthesis of Anhydrous this compound

The synthesis of anhydrous this compound can be achieved through the reaction of metallic strontium with 2,2,6,6-tetramethyl-3,5-heptanedione (Htmhd) in an organic solvent under an inert atmosphere. A general method, adapted from a patented process for analogous alkaline earth metal compounds, is described below.

Experimental Protocol

Materials:

-

Strontium metal powder

-

2,2,6,6-tetramethyl-3,5-heptanedione (Htmhd)

-

Anhydrous n-hexane (or other suitable alkane solvent)

-

Nitrogen gas (high purity)

Equipment:

-

Three-neck round-bottom flask

-

Condenser

-

Dropping funnel

-

Magnetic stirrer

-

Heating mantle

-

Schlenk line or glovebox for inert atmosphere operations

-

Vacuum filtration apparatus

-

Rotary evaporator

Procedure:

-

Set up the three-neck flask with the condenser, dropping funnel, and a nitrogen inlet. Ensure all glassware is thoroughly dried.

-

Purge the system with high-purity nitrogen gas for at least 20 minutes to establish an inert atmosphere.

-

In the flask, add strontium metal powder and anhydrous n-hexane in a ratio of approximately 1 g of metal to 100-150 ml of solvent.

-

In the dropping funnel, prepare a solution of 2,2,6,6-tetramethyl-3,5-heptanedione in anhydrous n-hexane.

-

While vigorously stirring the strontium suspension, slowly add the Htmhd solution dropwise to the flask.

-

Heat the reaction mixture to a temperature between 40-60 °C and continue stirring under a nitrogen atmosphere until the metallic strontium has completely reacted.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the resulting solution under vacuum to remove any unreacted starting material or solid impurities.

-

Remove the solvent from the filtrate using a rotary evaporator under reduced pressure.

-

The resulting white solid is then dried under vacuum at approximately 60 °C to yield anhydrous this compound.

Synthesis Workflow

Characterization

The synthesized anhydrous this compound should be characterized to confirm its identity and purity. Key analytical techniques include:

Table 2: Characterization Data for Anhydrous this compound

| Technique | Expected Results |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Characteristic peaks for the β-diketonate ligand, including C=O and C=C stretching vibrations. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) | Resonances corresponding to the protons and carbons of the tetramethylheptanedionate ligand. |

| Thermogravimetric Analysis (TGA) | A single-step weight loss corresponding to the volatilization of the compound, indicating its suitability as a CVD precursor. |

| Elemental Analysis | Percentages of Carbon, Hydrogen, and Strontium consistent with the molecular formula C₂₂H₃₈O₄Sr. |

Application in Metal-Organic Chemical Vapor Deposition (MOCVD)

Anhydrous this compound is a widely used precursor for the deposition of strontium-containing thin films, such as Strontium Titanate (SrTiO₃) and Barium Strontium Titanate (BST), which are materials with applications in high-performance capacitors and other electronic devices.[3] The MOCVD process involves the vaporization of the precursor and its subsequent decomposition on a heated substrate to form the desired thin film.

MOCVD Experimental Protocol for SrTiO₃ Thin Films

Precursors:

-

Strontium source: Anhydrous this compound (Sr(tmhd)₂)

-

Titanium source: Titanium isopropoxide (Ti(OⁱPr)₄) or a similar volatile titanium precursor

-

Oxidizing agent: Oxygen (O₂) or an oxygen-containing gas mixture

Deposition Parameters:

-

Substrate: Typically a single-crystal substrate such as (001) SrTiO₃ or LaAlO₃.

-

Substrate Temperature: 600-800 °C

-

Precursor Vaporizer Temperature: Dependent on the precursor's volatility, typically in the range of 150-250 °C for Sr(tmhd)₂.

-

Carrier Gas: Argon (Ar) or Nitrogen (N₂)

-

Reactor Pressure: 1-10 Torr

Procedure:

-

The substrate is placed in the MOCVD reactor and heated to the desired deposition temperature under vacuum.

-

Anhydrous Sr(tmhd)₂ is heated in a vaporizer to generate a stable vapor pressure.

-

A carrier gas (Ar or N₂) is passed through the vaporizer to transport the Sr(tmhd)₂ vapor into the reactor.

-

Simultaneously, the titanium precursor is introduced into the reactor in a similar manner.

-

An oxidizing gas (e.g., O₂) is introduced into the reactor.

-

The precursors and the oxidizing gas react on the heated substrate surface, leading to the deposition of a SrTiO₃ thin film.

-

The deposition process is continued until the desired film thickness is achieved.

-

After deposition, the reactor is cooled down under an inert atmosphere.

MOCVD Workflow

Safety and Handling

Anhydrous this compound should be handled in a well-ventilated area, preferably in a fume hood. It is recommended to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The compound is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Anhydrous this compound is a valuable precursor for the deposition of high-quality strontium-containing thin films via MOCVD. Its thermal stability and volatility make it a suitable candidate for this application. This guide has provided essential information on its properties, synthesis, and use in MOCVD, which will be beneficial for researchers and professionals in the field of materials science and electronic device fabrication.

References

Technical Guide: Thermal Properties and Vapor Pressure of Strontium Tetramethylheptanedionate (Sr(tmhd)₂)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Strontium tetramethylheptanedionate (Sr(tmhd)₂) is a metal-organic precursor essential for the deposition of strontium-containing thin films through techniques such as Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD). The efficacy and reproducibility of these processes are critically dependent on the thermal properties of the precursor, most notably its volatility and thermal stability. This document provides a technical overview of the available vapor pressure data and the standard methodology for its characterization.

Vapor Pressure Data

Precise control over the precursor's concentration in the gas phase is crucial for thin-film deposition, which is directly related to its vapor pressure at a given temperature. While a detailed vapor pressure curve is not available, a single data point for the sublimation of Sr(tmhd)₂ has been reported.

Table 1: Sublimation Data for this compound

| Temperature (°C) | Pressure (mm Hg) | Pressure (Pa) |

| 230 | 0.05 | 6.67 |

This data point is derived from a product information sheet and serves as a reference for the conditions under which the precursor becomes volatile.

Thermal Behavior and Stability

Thermogravimetric Analysis (TGA) is the primary technique used to evaluate the thermal stability and volatility of Sr(tmhd)₂. Studies on the thermal behavior of Sr(tmhd)₂ indicate that it can be challenging to achieve consistent vaporization due to its tendency to decompose at elevated temperatures. The thermal stability of Sr(tmhd)₂ is a significant factor in its application, as premature decomposition can lead to impurities in the deposited films.

To enhance its thermal stability and improve its transport properties, Sr(tmhd)₂ is sometimes used with Lewis base adducts, such as tetraglyme. These adducts can form more stable complexes that are less prone to decomposition at the required sublimation temperatures.

Experimental Protocol: Thermogravimetric Analysis (TGA)

The following is a generalized protocol for the thermogravimetric analysis of Sr(tmhd)₂ to determine its thermal stability and volatilization characteristics.

4.1 Objective: To measure the change in mass of Sr(tmhd)₂ as a function of temperature in a controlled atmosphere.

4.2 Instrumentation:

-

Thermogravimetric Analyzer (TGA) with a high-precision balance.

-

Alumina or platinum crucibles.

-

Inert gas supply (e.g., high-purity nitrogen or argon).

4.3 Sample Preparation:

-

Ensure the Sr(tmhd)₂ sample is a fine, homogeneous powder.

-

Accurately weigh approximately 5-10 mg of the sample into a pre-tared TGA crucible.

-

Distribute the sample evenly at the bottom of the crucible to ensure uniform heating.

4.4 TGA Procedure:

-

Place the sample crucible in the TGA instrument.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (typically 20-100 mL/min) for a sufficient time to ensure an inert atmosphere.

-

Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Continuously record the sample mass and temperature throughout the experiment.

4.5 Data Analysis:

-

Plot the sample mass (or mass percentage) as a function of temperature to obtain the TGA curve.

-

The onset temperature of mass loss indicates the beginning of sublimation or decomposition.

-

The temperature at which the maximum rate of mass loss occurs can be determined from the first derivative of the TGA curve (DTG curve).

-

The residual mass at the end of the experiment indicates the amount of non-volatile material.

Visualizations

The following diagrams illustrate the experimental workflow for Thermogravimetric Analysis and the logical relationship between the precursor's properties and its application in thin-film deposition.

Caption: Experimental workflow for Thermogravimetric Analysis (TGA) of Sr(tmhd)₂.

Caption: Relationship between Sr(tmhd)₂ properties and thin-film deposition success.

An In-depth Technical Guide to the Thermogravimetric Analysis of Strontium Tetramethylheptanedionate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strontium tetramethylheptanedionate, often abbreviated as Sr(thd)₂, is a metal-organic compound of significant interest in materials science, particularly as a precursor for the deposition of strontium-containing thin films through techniques like Metal-Organic Chemical Vapor Deposition (MOCVD). The thermal stability and decomposition characteristics of Sr(thd)₂ are critical parameters that dictate its suitability for these applications. Thermogravimetric analysis (TGA) is a fundamental analytical technique employed to investigate these thermal properties. This in-depth technical guide provides a comprehensive overview of the thermogravimetric analysis of this compound, including experimental protocols, data interpretation, and the logical pathway of its thermal decomposition.

Core Principles of Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a technique in which the mass of a substance is monitored as a function of temperature or time while the sample is subjected to a controlled temperature program in a controlled atmosphere. The resulting data provides valuable information about the physical and chemical phenomena of a material, including thermal stability, decomposition, and the presence of volatile components.

Experimental Protocol for TGA of this compound

A detailed experimental protocol is crucial for obtaining reproducible and accurate TGA data. The following outlines a typical procedure for the analysis of Sr(thd)₂.

1. Sample Preparation:

-

Ensure the this compound sample is of high purity to avoid interference from impurities during analysis.

-

The sample should be in a fine powder form to ensure uniform heating.

-

Accurately weigh a small amount of the sample (typically 1-10 mg) into a TGA crucible (e.g., alumina (B75360) or platinum).

2. Instrumentation and Parameters:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Temperature Program:

-

Initial Temperature: Ambient (e.g., 25 °C)

-

Heating Rate: A linear heating rate, typically 10 °C/min, is employed. The heating rate can be varied to study the kinetics of decomposition.

-

Final Temperature: The analysis is typically run up to a temperature where the decomposition is complete, for example, 800 °C.

-

-

Atmosphere:

-

An inert atmosphere, such as nitrogen or argon, is commonly used to study the thermal decomposition of the compound without oxidation.

-

A typical flow rate for the purge gas is 20-100 mL/min.

-

-

Data Acquisition: The mass of the sample and the temperature are continuously recorded throughout the experiment.

3. Data Analysis:

-

The TGA curve is plotted as the percentage of initial mass remaining on the y-axis against the temperature on the x-axis.

-

The derivative of the TGA curve (DTG curve) is often plotted to determine the temperatures at which the rate of mass loss is maximum.

Quantitative Data Presentation

While extensive searches were conducted, specific, publicly available quantitative TGA data for this compound is limited. The following tables are provided as a template for researchers to populate with their own experimental data. The data presented is a hypothetical representation based on the expected decomposition behavior of similar metal β-diketonate complexes.

Table 1: Summary of TGA Data for a Hypothetical Alkaline Earth Tetramethylheptanedionate

| Decomposition Step | Temperature Range (°C) | Weight Loss (%) | Residual Mass (%) | Major Gaseous Products |

| Step 1: Sublimation/Initial Decomposition | 150 - 300 | 15 - 25 | - | Organic fragments |

| Step 2: Ligand Decomposition | 300 - 500 | 50 - 65 | - | Hydrocarbons, CO, CO₂ |

| Final Residue | > 500 | - | 15 - 25 | Strontium Oxide/Carbonate |

Table 2: Key Decomposition Temperatures from TGA/DTG Analysis (Hypothetical)

| Parameter | Temperature (°C) |

| Onset Temperature of Decomposition (Tonset) | ~ 200 |

| Peak Decomposition Temperature (Tpeak) - Step 1 | ~ 280 |

| Peak Decomposition Temperature (Tpeak) - Step 2 | ~ 450 |

Visualizing the Process: Diagrams

Experimental Workflow for Thermogravimetric Analysis

The following diagram illustrates the typical workflow for performing a TGA experiment on this compound.

Logical Decomposition Pathway of this compound

The thermal decomposition of metal β-diketonates like Sr(thd)₂ is a complex process involving multiple steps. The following diagram illustrates a plausible logical pathway for this decomposition in an inert atmosphere, based on the general understanding of the thermal behavior of such compounds.

Conclusion

Thermogravimetric analysis is an indispensable tool for characterizing the thermal properties of this compound. A thorough understanding of its thermal stability and decomposition behavior is paramount for its successful application as a precursor in advanced material synthesis. This guide provides a foundational understanding of the TGA of Sr(thd)₂, offering a detailed experimental protocol and a logical framework for interpreting the decomposition process. While specific quantitative data from the public domain remains elusive, the provided templates and diagrams serve as a valuable resource for researchers in the field to guide their experimental design and data analysis. Further research presenting detailed and reproducible TGA data for Sr(thd)₂ would be a valuable contribution to the scientific community.

An In-depth Technical Guide to the Shelf Life and Stability of the Sr(tmhd)₂ Precursor

This technical guide provides a comprehensive overview of the shelf life and stability of Strontium bis(2,2,6,6-tetramethyl-3,5-heptanedionate), commonly known as Sr(tmhd)₂, a vital precursor in research and development for advanced electronic materials. Tailored for researchers, scientists, and professionals in drug development who may encounter analogous coordination complexes, this document delves into the factors influencing its stability, optimal storage conditions, and the analytical methods used to assess its integrity.

Introduction to Sr(tmhd)₂

Sr(tmhd)₂ is a metal-organic compound belonging to the β-diketonate class of ligands. Its primary application lies in Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD) techniques for the fabrication of strontium-containing thin films, such as Strontium Titanate (SrTiO₃), which is a high-dielectric-constant material crucial for next-generation capacitors and memory devices. The utility of Sr(tmhd)₂ is intrinsically linked to its thermal properties, including its volatility and stability at the temperatures required for deposition processes. However, like many metal-organic precursors, its shelf life and stability are critical parameters that can influence the reproducibility and quality of the resulting thin films.

Factors Influencing the Stability and Shelf Life of Sr(tmhd)₂

The stability of Sr(tmhd)₂ is primarily influenced by temperature, moisture, and atmospheric oxygen. Understanding these factors is key to maximizing its shelf life and ensuring consistent performance.

-

Thermal Stability : Sr(tmhd)₂ exhibits moderate thermal stability. While it needs to be volatile for MOCVD and ALD applications, elevated temperatures can lead to its decomposition. Studies have shown that at source temperatures between 240–270 °C, decomposition becomes significant, which can adversely affect film growth and may even lead to etching of the substrate.[1][2] The bulky tetramethyl-heptanedionate ligands are designed to shield the strontium metal center, contributing to its thermal stability.[3]

-

Hydrolytic Stability (Sensitivity to Moisture) : As a metal-organic compound, Sr(tmhd)₂ is susceptible to hydrolysis. The presence of water, even in trace amounts from atmospheric humidity, can lead to the degradation of the precursor. This is a common characteristic of many metal β-diketonate complexes. Therefore, it is imperative to handle and store the compound under anhydrous conditions.

-

Oxidative Stability : Exposure to oxygen, particularly at elevated temperatures, can also contribute to the degradation of the precursor. For this reason, it is often handled and stored under an inert atmosphere, such as nitrogen or argon.

Due to these sensitivities, providing a definitive "shelf life" is challenging. However, when stored under optimal conditions, the precursor can remain viable for extended periods. Users should always refer to the manufacturer's certificate of analysis and recommended storage guidelines.

Recommended Storage and Handling

To ensure the longevity and purity of Sr(tmhd)₂, the following storage and handling procedures are recommended:

-

Storage Environment : The precursor should be stored in a tightly sealed container in a cool, dry, and dark place.[4] A desiccator or a glove box with an inert atmosphere is the ideal storage environment.

-

Inert Atmosphere : To prevent hydrolytic and oxidative degradation, storing the compound under a nitrogen or argon atmosphere is best practice.

-

Handling : All handling of the precursor should be conducted in a controlled environment, such as a glove box, to minimize exposure to air and moisture. Use clean, dry spatulas and glassware.

Thermal Decomposition Pathway

The thermal decomposition of Sr(tmhd)₂ is a complex process. Insights into the degradation can be drawn from studies on the thermal decomposition of the tmhd ligand itself. The process is believed to be initiated by the homolytic cleavage of the C-CO bond within the ligand, leading to the formation of various radical species. These radicals can then undergo further reactions, such as CO or ketene (B1206846) loss, and disproportionation to yield stable organic byproducts like 2-methylpropene and 2-methylpropane.[5] The strontium-containing decomposition products will depend on the atmosphere and temperature, but will ultimately lead to the formation of strontium oxides or carbonates if oxygen or carbon dioxide are present.

}

Caption: Logical workflow of the proposed thermal decomposition of Sr(tmhd)₂.Quantitative Stability Data

The thermal stability of Sr(tmhd)₂ and related compounds has been investigated using various analytical techniques. The data below is compiled from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) studies, which provide quantitative measures of decomposition temperatures and mass loss.

| Compound | Technique | Key Findings | Reference |

| Sr(tmhd)₂ | TGA/DSC, Mass Spectrometry | Significant decomposition observed at source temperatures of 240–270 °C. | [1],[2] |

| Sr(tmhd)₂ dihydrate | DSC | Melts with decomposition at 160 °C. | |

| [Sr(mee)(tmhd)₂]₂ | TGA | Shows a two-step mass loss pattern. | [3] |

| [Sr(demamp)(tmhd)]₂ | TGA | Suitable for ALD due to high vapor pressure. | [6] |

Experimental Protocols for Stability Assessment

The stability of Sr(tmhd)₂ is typically assessed using a combination of thermoanalytical techniques. Below are detailed methodologies for these key experiments.

6.1 Thermogravimetric Analysis (TGA)

-

Objective : To determine the thermal stability and decomposition profile of Sr(tmhd)₂ by measuring its mass change as a function of temperature.

-

Methodology :

-

A small, accurately weighed sample (typically 5-10 mg) of Sr(tmhd)₂ is placed in a TGA crucible (e.g., alumina (B75360) or platinum).

-

The crucible is loaded into the TGA furnace.

-

The furnace is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to remove any air and moisture.

-

The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., from room temperature to 600 °C).

-

The mass of the sample is continuously monitored and recorded as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset temperature of decomposition and the percentage of mass loss at different stages.

-

6.2 Differential Scanning Calorimetry (DSC)

-

Objective : To measure the heat flow associated with thermal transitions in Sr(tmhd)₂, such as melting and decomposition.

-

Methodology :

-

A small, accurately weighed sample (typically 2-5 mg) of Sr(tmhd)₂ is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.

-

The sample and reference pans are placed in the DSC cell.

-

The cell is purged with an inert gas.

-

The sample is subjected to a controlled temperature program, similar to that used in TGA.

-

The differential heat flow between the sample and the reference is measured and recorded as a function of temperature.

-

The resulting DSC thermogram is analyzed to identify endothermic (e.g., melting) and exothermic (e.g., decomposition) events.

-

}

Caption: Workflow for the thermal analysis of the Sr(tmhd)₂ precursor.Conclusion

The stability and shelf life of the Sr(tmhd)₂ precursor are critical for its successful application in MOCVD and ALD. While susceptible to thermal, hydrolytic, and oxidative degradation, its stability can be significantly extended through proper storage and handling under cool, dry, and inert conditions. The use of thermoanalytical techniques such as TGA and DSC are essential for characterizing its thermal properties and ensuring the quality and reproducibility of deposition processes. Researchers and drug development professionals working with similar metal-organic compounds can apply these principles and methodologies to assess the stability of their own materials.

References

- 1. scilit.com [scilit.com]

- 2. In situ study of a strontium β-diketonate precursor for thin-film growth by atomic layer epitaxy - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Ascensus [ascensusspecialties.com]

- 5. Laser pyrolysis studies of β-diketonate chemical vapour deposition precursors. Part 1: β-diketones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis and Crystal Structures of New Strontium Complexes with Aminoalkoxy and β-Diketonato Ligands - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Strontium Tetramethylheptanedionate: A Precursor for MOCVD of Strontium-Containing Thin Films

Application Notes and Protocols for Researchers

Introduction

Strontium tetramethylheptanedionate, formally known as Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)strontium and commonly abbreviated as Sr(TMHD)₂, is a metal-organic precursor widely utilized in Metal-Organic Chemical Vapor Deposition (MOCVD). Its volatility and thermal stability make it a suitable candidate for the deposition of high-quality strontium-containing thin films, such as strontium oxide (SrO) and more complex oxides like strontium titanate (SrTiO₃) and strontium ruthenium oxide (SrRuO₃). These films are integral components in a variety of advanced electronic and optical devices.

This document provides detailed application notes and experimental protocols for the use of Sr(TMHD)₂ as a precursor in MOCVD processes, aimed at researchers, scientists, and professionals in drug development who may utilize thin-film deposition technologies.

Precursor Properties: this compound

A thorough understanding of the precursor's properties is crucial for successful MOCVD. Key physical and chemical characteristics of Sr(TMHD)₂ are summarized below.

| Property | Value |

| Chemical Formula | Sr(C₁₁H₁₉O₂)₂ |

| Molecular Weight | 454.15 g/mol [1] |

| Appearance | Light yellow powder[2] |

| Melting Point | 200-203 °C (hydrate), 210 °C (anhydrous)[1][2] |

| Decomposition Temperature | 250 °C[2] |

MOCVD Application Notes

The successful deposition of strontium-containing thin films using Sr(TMHD)₂ is dependent on a range of process parameters. These parameters influence the film's growth rate, composition, crystallinity, and surface morphology.

Key MOCVD Process Parameters

A critical aspect of MOCVD is the precise control of various experimental conditions. The following table summarizes typical MOCVD parameters for depositing strontium-containing films using Sr(TMHD)₂ and its adducts. It is important to note that a direct liquid injection (DLI) system is often recommended for the Sr(TMHD)₂ precursor to ensure efficient and reproducible vaporization and transport to the reaction chamber.[2][3]

| Parameter | Typical Range/Value | Notes |

| Precursor Vaporization Temperature | 190 - 280 °C | For Sr(TMHD)₂ adducts, the amine ligand may dissociate around 125-230°C, with the Sr(TMHD)₂ fragment sublimating at 230-290°C.[2] |

| Substrate Temperature | 300 - 850 °C | The onset of film formation is typically observed above 300°C.[2][4] Higher temperatures generally lead to increased deposition rates.[2] |

| Reactor Pressure | 5 - 15 mm Hg (Torr) | Reduced pressure often provides more uniform film morphology. |

| Carrier Gas (Ar or N₂) Flow Rate | 100 sccm | Argon is commonly used to transport the vaporized precursor to the reactor. |

| Reactant Gas (O₂) Flow Rate | 500 sccm | Oxygen is used as the oxidant to form the strontium oxide film. |

| Deposition Rate | 0.3 - 4.5 µm/h | Highly dependent on substrate temperature and precursor partial pressure.[4] |

Deposition Mechanism

The MOCVD process with Sr(TMHD)₂ generally proceeds through the thermal decomposition of the precursor on the heated substrate surface. The decomposition of a related precursor, Sr(tmhd)₂·pmdeta, has been observed to start above 300°C, leading to the formation of SrO films and ketone byproducts.[2] At temperatures above 400°C and higher precursor partial pressures, further oxidation can lead to the formation of strontium carbonate (SrCO₃) as a secondary phase.[2]

Experimental Protocols

Detailed methodologies for the deposition and characterization of strontium-containing thin films are provided below.

MOCVD Deposition of Strontium Oxide (SrO) Thin Films

This protocol outlines a general procedure for the deposition of SrO thin films using Sr(TMHD)₂ in a DLI-MOCVD system.

1. Substrate Preparation:

- Clean the desired substrate (e.g., silicon, sapphire, or platinum-coated silicon) using a standard solvent cleaning procedure (e.g., sonication in acetone, isopropanol, and deionized water).

- Dry the substrate with a stream of high-purity nitrogen gas.

2. Precursor Preparation:

- Prepare a 0.05 M solution of Sr(TMHD)₂ in an appropriate organic solvent (e.g., octane/decane mixture).

- Load the precursor solution into the DLI system.

3. MOCVD System Setup and Deposition:

- Mount the cleaned substrate onto the susceptor in the MOCVD reactor.

- Evacuate the reactor to a base pressure of approximately 1 x 10⁻⁶ Torr.

- Heat the substrate to the desired deposition temperature (e.g., 450°C).

- Set the DLI vaporizer temperature to 190°C.

- Introduce the carrier gas (Argon) at a flow rate of 100 sccm.

- Introduce the reactant gas (Oxygen) at a flow rate of 500 sccm.

- Set the reactor pressure to the desired level (e.g., 9 mTorr).

- Start the DLI system to introduce the precursor solution into the vaporizer.

- Continue the deposition for the desired duration to achieve the target film thickness.

4. Post-Deposition:

- Stop the precursor flow and turn off the DLI system.

- Cool the substrate to room temperature under a high-purity nitrogen or argon atmosphere.

- Remove the coated substrate from the reactor for characterization.

Characterization Protocols

Following deposition, the structural, morphological, and compositional properties of the strontium-containing thin films are analyzed using various characterization techniques.

X-ray Diffraction (XRD) Analysis

XRD is used to determine the crystal structure, phase purity, and crystallographic orientation of the deposited films.

1. Sample Preparation:

- Mount the thin film sample on the XRD sample holder, ensuring the film surface is flat and level.

2. Instrument Setup:

- Use a diffractometer with Cu Kα radiation (λ = 1.5406 Å).

- Configure the instrument for thin-film analysis, typically using parallel beam optics.

- Set the 2θ scan range appropriate for strontium oxide (e.g., 20-80 degrees). Common diffraction peaks for cubic SrO include (111), (200), (220), (311), and (400).[5]

- Select a suitable step size (e.g., 0.02°) and scan speed.

3. Data Acquisition and Analysis:

- Perform the 2θ/ω scan to obtain the diffraction pattern.

- Identify the crystalline phases present by comparing the experimental diffraction peaks to standard diffraction patterns from databases (e.g., JCPDS).

- Determine the preferred crystallographic orientation from the relative intensities of the diffraction peaks.

- Optionally, perform rocking curve measurements on specific diffraction peaks to assess the crystalline quality (mosaicity).

- Pole figure analysis can be used to determine the in-plane orientation (epitaxy) of the film.

Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDX)

SEM is employed to visualize the surface morphology and cross-section of the thin films, while EDX provides elemental composition analysis.

1. Sample Preparation:

- For top-down surface imaging, mount a small piece of the coated substrate on an SEM stub using conductive carbon tape.

- For cross-sectional imaging, cleave the substrate to expose a fresh cross-section of the film and mount it vertically on the SEM stub.

- For non-conductive substrates or films, apply a thin conductive coating (e.g., carbon or gold) using a sputter coater or vacuum evaporator to prevent charging effects.[6]

2. SEM Imaging:

- Load the prepared sample into the SEM chamber.

- Evacuate the chamber to high vacuum.

- Apply an appropriate accelerating voltage (e.g., 5-20 kV).

- Focus the electron beam on the sample surface.

- Acquire secondary electron (SE) images to visualize the surface topography and backscattered electron (BSE) images to observe compositional contrast.

3. EDX Analysis:

- Select the area of interest for elemental analysis (can be a point, line scan, or area map).

- Acquire the EDX spectrum. The energy of the emitted X-rays is characteristic of the elements present.

- Identify the elements in the film and on the substrate.

- Perform quantitative analysis to determine the atomic or weight percentages of the constituent elements. It is recommended to keep the detector dead time below 30% for accurate quantification.[6]

Visualizations

MOCVD Experimental Workflow

The following diagram illustrates the general workflow for the MOCVD of strontium oxide thin films.

References